molecular formula C24H22BrClN2O2S2 B12026240 (3Z)-5-bromo-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B12026240
M. Wt: 549.9 g/mol
InChI Key: PINXVEHWBRVEBG-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-5-bromo-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes bromine, chlorine, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-bromo-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps. The starting materials often include 2-chlorobenzylamine, bromine, and hexylamine. The synthesis process may involve the formation of intermediate compounds such as thiazolidinones and indolones through cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-bromo-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-5-bromo-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound may be explored as a potential drug candidate. Its unique structure and potential biological activities make it a promising candidate for drug development and therapeutic applications.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its unique structure allows for the design of materials with tailored properties for various industrial applications.

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
  • 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate

Uniqueness

(3Z)-5-bromo-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for the exploration of new synthetic pathways and the development of novel compounds with unique properties.

Properties

Molecular Formula

C24H22BrClN2O2S2

Molecular Weight

549.9 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-hexyl-2-oxoindol-3-ylidene)-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22BrClN2O2S2/c1-2-3-4-7-12-27-19-11-10-16(25)13-17(19)20(22(27)29)21-23(30)28(24(31)32-21)14-15-8-5-6-9-18(15)26/h5-6,8-11,13H,2-4,7,12,14H2,1H3/b21-20-

InChI Key

PINXVEHWBRVEBG-MRCUWXFGSA-N

Isomeric SMILES

CCCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)/C1=O

Canonical SMILES

CCCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.